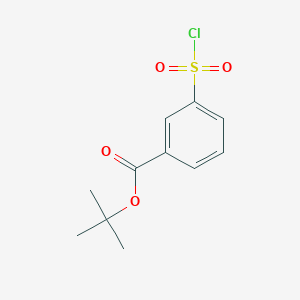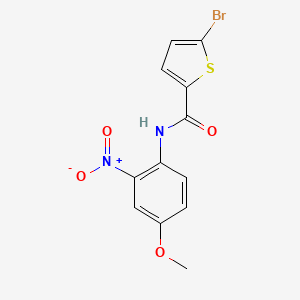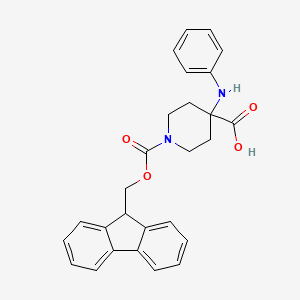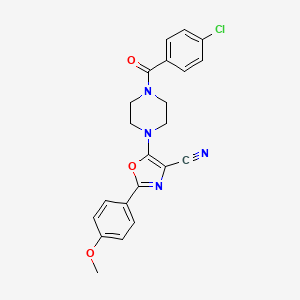![molecular formula C17H19N5O2S B2884391 N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034247-28-2](/img/structure/B2884391.png)
N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-([2,3’-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide” is a complex organic molecule. It contains a bipyridine moiety, an imidazole ring, and a sulfonamide group. Bipyridines are often used as ligands in coordination chemistry . Imidazole rings are present in many important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine. Sulfonamides are a class of compounds widely used as antibiotics.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the specific reactions involved . It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct formation of bonds and to minimize unwanted side reactions.Molecular Structure Analysis
The molecular structure of a compound like this could be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. For example, the imidazole ring and the sulfonamide group might be involved in acid-base reactions. The bipyridine moiety could coordinate to metal ions, leading to the formation of complex structures .Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
Several studies have focused on developing synthesis methods for compounds structurally related to N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide, highlighting the versatility of sulfonamide groups in chemical reactions. For instance, Rozentsveig et al. (2013) and Yu et al. (2014) describe one-pot synthesis methods for N-substituted sulfonamides, demonstrating the efficiency of these processes in producing heterocyclic compounds with potential biological activity. These methods underscore the chemical reactivity and potential for modification inherent in sulfonamide-containing compounds, suggesting avenues for developing new materials with varied functionalities (Rozentsveig et al., 2013; Yu et al., 2014).
Potential Biological Activities
The interaction of sulfonamide compounds with biological systems is a topic of significant interest. Research by Umemoto et al. (1988) investigates non-enzymatic reactions involving sulfonamide derivatives, shedding light on possible detoxification mechanisms for carcinogenic compounds. This research points to the potential biological relevance of sulfonamide derivatives in mitigating toxic effects through chemical transformations (Umemoto et al., 1988).
Application in Material Science
The development of compounds for material science applications, such as corrosion inhibitors, is another area of research. Sappani and Karthikeyan (2014) explore the use of sulfonamide derivatives as corrosion inhibitors, demonstrating the practical applications of these compounds beyond their biological activities. Their work illustrates the multifunctional nature of sulfonamide derivatives, including those structurally related to this compound, in providing protective coatings for metals in corrosive environments (Sappani & Karthikeyan, 2014).
Mechanism of Action
If this compound has biological activity, the mechanism of action would depend on its interactions with biological targets, such as proteins or nucleic acids . For example, some sulfonamides work by inhibiting an enzyme involved in the synthesis of folic acid in bacteria, making them effective antibiotics.
Properties
IUPAC Name |
1-propan-2-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-13(2)22-11-17(20-12-22)25(23,24)21-9-14-5-7-19-16(8-14)15-4-3-6-18-10-15/h3-8,10-13,21H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQOHTIEWTVWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(4-methoxyanilino)-2-propen-1-one](/img/structure/B2884310.png)

![[1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2884315.png)
![2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2884320.png)
![8-fluoro-3,5-bis(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2884322.png)




![1-[(3,4-Dichlorophenyl)sulfonyl]proline](/img/structure/B2884327.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2884328.png)


